molecular formula C8H12ClNO3 B1384095 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride CAS No. 2059927-75-0

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride

Cat. No. B1384095
M. Wt: 205.64 g/mol
InChI Key: IGXPTZCPMFWYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride (6-ADTHC) is a synthetic compound with a wide range of potential applications in scientific research and experimentation. 6-ADTHC is a member of the dioxatricyclo family of compounds, which are cyclic polyethers. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments. In

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Valperinol and Derivatives : The compound can be synthesized from didrovaltrate, leading to various 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane. This process is significant for the production of specialized chemical structures for further research and applications (Thies et al., 1985).

  • Creation of Novel Isomers : Research into creating novel isomers like 2,6-Dioxatricyclo[3.3.2.03,7]decane, which is structurally related to the compound , contributes to the understanding of chemical synthesis and structural variability (Buchs & Ganter, 1980).

  • Amino Derivatives Synthesis : The synthesis of amino derivatives, like 5-Amino-exo-3-azatricyclo[5.2.1.02,6]decan-4-one, highlights the compound's potential for modifications and its utility in creating bioactive molecules (Gorpinchenko et al., 2005).

Pharmaceutical and Biological Applications

  • Pharmaceutical Synthesis : The synthesis of related compounds, such as 4-Amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride, showcases the potential pharmaceutical applications of structurally similar compounds (Cheung & Shoolingin‐Jordan, 1997).

  • Drug Delivery Studies : The use of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides, which share structural similarities, in molecular recognition, chiral separation, and drug delivery studies, illustrates the compound's relevance in these fields (Tang & Ng, 2008).

Chemical and Structural Analysis

  • Structural Analysis : Studies involving the synthesis and analysis of structures like 4-Oxatricyclo[5.2.1.0(2,6)]decan-10-one provide insights into the chemical behavior and structural characteristics of related compounds (Yadav & Balamurugan, 2002).

  • Chemical Reactions and Properties : Research into the synthesis, reactions, and properties of related amides, such as 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene, contributes to understanding the chemical nature and potential applications of similar compounds (Ye et al., 2002).

properties

IUPAC Name

6-amino-3,10-dioxatricyclo[5.2.1.01,5]decan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-6-4-1-2-8(12-4)3-11-7(10)5(6)8;/h4-6H,1-3,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXPTZCPMFWYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23COC(=O)C2C(C1O3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride
Reactant of Route 2
6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride
Reactant of Route 4
6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride
Reactant of Route 5
6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride
Reactant of Route 6
6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.